molecular formula C13H18ClN5O B10962027 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

Cat. No.: B10962027
M. Wt: 295.77 g/mol
InChI Key: CGLPGEJXYJTEFE-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. Its systematic name is 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
  • Appearance: It forms colorless to pale yellow crystals or powder.
  • Solubility: It dissolves in some polar organic solvents like chloroform, dichloromethane, and alcohols but is insoluble in water.
  • Stability: It remains stable at room temperature and atmospheric pressure.
  • Preparation Methods

    • The synthesis of this compound typically involves the following steps:
      • Start with 4-chloro-3-methylpyrazole and react it with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole .
      • Next, treat the resulting compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
      • Finally, react the acid chloride with methylamine to yield 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide .
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Substitution: It reacts with nucleophiles (e.g., amines) to form new derivatives.

        Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.

        Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 1.9) and can participate in acid-base reactions.

    • Common reagents include amines , acid chlorides , and strong bases .
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

      Medicine: May have applications in drug discovery.

      Industry: Used in the production of other compounds.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C13H18ClN5O

    Molecular Weight

    295.77 g/mol

    IUPAC Name

    2-(4-chloro-3-methylpyrazol-1-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylacetamide

    InChI

    InChI=1S/C13H18ClN5O/c1-9-11(6-18(4)15-9)5-17(3)13(20)8-19-7-12(14)10(2)16-19/h6-7H,5,8H2,1-4H3

    InChI Key

    CGLPGEJXYJTEFE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN(C=C1CN(C)C(=O)CN2C=C(C(=N2)C)Cl)C

    Origin of Product

    United States

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